molecular formula C6H4BrNO2 B567225 5-Bromo-2-hydroxyisonicotinaldehyde CAS No. 1227562-37-9

5-Bromo-2-hydroxyisonicotinaldehyde

Cat. No.: B567225
CAS No.: 1227562-37-9
M. Wt: 202.007
InChI Key: ZAJXYDFTUVDHQG-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxyisonicotinaldehyde: is an organic compound with the molecular formula C6H4BrNO2 . It is a derivative of isonicotinaldehyde, featuring a bromine atom at the 5-position and a hydroxyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde typically involves the bromination of 2-hydroxyisonicotinaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxyisonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-hydroxyisonicotinaldehyde is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and potential for forming diverse chemical bonds. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-bromo-2-oxo-1H-pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-2-8-6(10)1-4(5)3-9/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJXYDFTUVDHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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